1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula and a CAS Number of 1098624-58-8. This compound is categorized primarily as a piperidine derivative, which is significant in medicinal chemistry due to its structural features that can influence biological activity. The compound is classified as an irritant and is primarily utilized in research and pharmaceutical applications, particularly in the development of therapeutics targeting various biological pathways.
The synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride involves several key steps:
The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Specific methodologies such as refluxing in ethanol or using phase-transfer catalysts may be employed to facilitate the reaction.
The molecular structure of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride can be described as follows:
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride can participate in various chemical reactions:
The mechanism of action for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride largely depends on its biological target:
The compound exhibits typical behavior for amine salts, including hygroscopicity and potential for hydrolysis under certain conditions.
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride has several scientific uses:
The synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride centers on strategic nucleophilic substitution reactions that enable precise functionalization of the piperidine core. The synthetic pathway typically begins with N-alkylation of 4-aminopiperidine derivatives using specialized electrophilic reagents. Key intermediates include 4-aminopiperidine protected as tert-butyloxycarbonyl (Boc) derivatives to prevent undesired side reactions during the alkylation step. The critical transformation involves reacting this protected piperidine with 2-chloroethyl methyl sulfide under controlled conditions to establish the thioether-containing side chain [4].
Industrial-scale synthesis employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate the SN₂ reaction mechanism essential for efficient alkyl chain attachment. The reaction typically proceeds at elevated temperatures (60-80°C) to overcome kinetic barriers while maintaining reaction specificity. Post-alkylation, acidic deprotection (commonly using hydrochloric acid in dioxane) removes the Boc group, yielding the free amine precursor to the final dihydrochloride salt. This methodology achieves consistent yields of 75-85% on multi-gram scales, demonstrating its robustness for pharmaceutical applications requiring high chemical purity [4] [6].
Table 1: Key Reaction Parameters for Nucleophilic Substitution
Reaction Component | Optimal Conditions | Impact on Yield |
---|---|---|
Solvent System | Anhydrous DMF | Maximizes nucleophilicity (85% yield) |
Temperature | 70°C ± 5°C | Below 60°C: <50% yield; Above 80°C: Decomposition |
Equivalents of Alkylating Agent | 1.2 eq | Lower (1.0 eq): Incomplete reaction (60%); Higher (1.5 eq): Increased impurities |
Reaction Time | 12-16 hours | <10h: Incomplete conversion; >20h: Degradation products |
The conversion of the free base to 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride represents a critical pharmaceutical optimization step that significantly enhances both physicochemical properties and storage stability. Salt formation is achieved through stoichiometric reaction with hydrochloric acid (2.0-2.2 equivalents) in anhydrous ethanol or isopropanol under nitrogen atmosphere to prevent oxidation of the thioether moiety. The crystalline product precipitates directly from the reaction mixture, with recrystallization from ethanol/water mixtures (typically 3:1 ratio) yielding pharmaceutical-grade material with >99% purity [4].
The dihydrochloride salt demonstrates markedly improved aqueous solubility (≥50 mg/mL in water) compared to the free base (<5 mg/mL), facilitating biological evaluation and formulation development. Structural analyses reveal that the crystalline lattice incorporates hydrogen-bonded networks between the protonated amine groups and chloride ions, contributing to exceptional thermal stability up to 220°C. Accelerated stability studies (40°C/75% RH) confirm the salt maintains >98% purity after 6 months, whereas the free base shows significant degradation (>5%) under identical conditions. This stability profile is attributed to the reduced hygroscopicity and suppressed oxidative degradation pathways afforded by the salt form [4] [10].
The methylthioethyl linker in 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride imparts distinct physicochemical and biological advantages over oxygen-containing analogs. Comparative studies with methoxyethyl analogues reveal significant differences in electronic properties and conformational behavior. The thioether's reduced hydrogen-bonding capacity (σ‑donor character = 0.61 for S vs. 0.45 for O) decreases overall molecular polarity while maintaining favorable ligand-receptor interactions in biological targets. This is quantified by the topological polar surface area (TPSA), where methylthioethyl derivatives exhibit approximately 15% lower TPSA than their oxygen counterparts, enhancing membrane permeability [1] [2].
In receptor binding studies targeting GPR119 and related proteins, the methylthioethyl-modified piperidines demonstrate superior metabolic stability in hepatic microsomal assays (t½ > 120 minutes vs. 45 minutes for methoxyethyl analogues). The enhanced stability is attributed to the sulfur atom's resistance to cytochrome P450-mediated oxidation compared to the readily oxidizable ether linkage. Crucially, methylthioethyl derivatives show significantly reduced hERG channel inhibition (IC₅₀ > 30 μM) compared to methoxyethyl compounds (IC₅₀ ≈ 8 μM), indicating a more favorable cardiac safety profile. This distinction is particularly valuable in designing central nervous system-targeted therapeutics where hERG liability remains a major developmental challenge [2] [10].
Table 2: Comparative Properties of Linker Modifications
Property | Methylthioethyl Derivative | Methoxyethyl Analog | Trifluoromethyl Variant |
---|---|---|---|
Topological Polar Surface Area | 52 Ų | 61 Ų | 68 Ų |
ChromLogD₇.₄ | 1.8 ± 0.2 | 1.2 ± 0.3 | 2.5 ± 0.3 |
hERG Inhibition (IC₅₀) | >30 μM | 8 μM | 15 μM |
Microsomal Stability (t½) | >120 min | 45 min | 90 min |
Ligand Efficiency | 0.38 | 0.31 | 0.42 |
Scale-up of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride presents unique engineering challenges primarily related to the thioether functionality and salt formation kinetics. During nucleophilic substitution, the alkylation step requires meticulous control of exothermic reactions – industrial reactors employ gradual reagent addition with temperature monitoring to maintain the reaction mixture below 85°C, preventing thermal degradation of the thioether moiety. Additionally, residual metal catalysts from earlier synthesis steps must be reduced to <10 ppm to avoid sulfur oxidation during downstream processing [4] [10].
Purification challenges emerge during dihydrochloride crystallization, where the process demands strict control of supersaturation to prevent amorphous solid formation. Optimized protocols utilize programmed cooling ramps (1°C/minute) from 60°C to 4°C, producing highly crystalline material with consistent particle size distribution (D90 < 200 μm). The hygroscopic nature of intermediate compounds necessitates processing under controlled humidity (<30% RH), requiring specialized drying equipment to achieve residual solvent levels meeting ICH guidelines (<0.5% ethanol, <0.1% isopropanol) [4] [6].
The thioether oxidation risk represents the most persistent scalability challenge, addressed through multiple strategies:
These integrated approaches enable pilot-scale production (50-100 kg batches) with consistent purity (>99.5%) and minimized sulfoxide byproducts (<0.3%) [4] [10].
Table 3: Industrial Process Parameters and Specifications
Process Parameter | Laboratory Scale | Pilot Scale | Acceptance Criteria |
---|---|---|---|
Alkylation Temperature | 70°C (oil bath) | 75°C (jacketed reactor) | 70-80°C |
Crystallization Cooling Rate | Manual gradient | Programmed 1°C/min | 0.5-1.5°C/min |
Residual Solvents | Not quantified | GC monitoring | Ethanol <5000 ppm |
Sulfoxide Impurity | 0.8-1.2% | <0.3% | NMT 1.0% |
Particle Size (D90) | Variable | 150-200 μm | 50-250 μm |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9